2-Bromophenol, isoBOC

Description

The exact mass of the compound 2-bromophenyl isobutyl carbonate is 272.00481 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromophenol, isoBOC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenol, isoBOC including the price, delivery time, and more detailed information at info@benchchem.com.

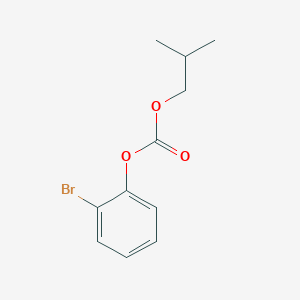

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromophenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUIEDUKQXVYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis from Racemic Sec Butoxycarbonylating Agents:

If a racemic mixture of the sec-butoxycarbonylating agent (e.g., racemic sec-butyl chloroformate) is used, the reaction with achiral 2-bromophenol (B46759) will result in a racemic mixture of the product. This mixture will contain equal amounts of the (R) and (S) enantiomers.

| Reactant 1 | Reactant 2 | Product | Stereochemical Outcome |

|---|---|---|---|

| 2-Bromophenol | Racemic sec-butyl chloroformate | Racemic 2-bromophenyl sec-butyloxycarbonyl | Formation of a 1:1 mixture of (R) and (S) enantiomers |

Separation of these enantiomers, a process known as resolution, would be necessary to obtain the pure enantiomers. This can be achieved through techniques such as chiral chromatography (e.g., High-Performance Liquid Chromatography with a chiral stationary phase) or by diastereomeric crystallization. The latter involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Synthesis:

To directly obtain an enantiomerically enriched or pure product, an asymmetric synthesis approach is required. This can be achieved in several ways:

Use of Enantiopure Starting Materials: The most straightforward method is to use an enantiopure sec-butoxycarbonylating agent. For instance, reacting 2-bromophenol (B46759) with enantiomerically pure (R)-sec-butyl chloroformate would yield (R)-2-bromophenyl sec-butyloxycarbonyl.

| Reactant 1 | Reactant 2 | Product | Stereochemical Outcome |

|---|---|---|---|

| 2-Bromophenol | (R)-sec-butyl chloroformate | (R)-2-bromophenyl sec-butyloxycarbonyl | Enantiomerically pure product |

| 2-Bromophenol | (S)-sec-butyl chloroformate | (S)-2-bromophenyl sec-butyloxycarbonyl | Enantiomerically pure product |

Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. For example, if 2-bromophenol were to be acylated using a racemic sec-butoxycarbonylating agent in the presence of a chiral catalyst, one enantiomer of the acylating agent might react faster, leading to an enantiomeric excess of one of the product enantiomers. The unreacted starting material would also become enriched in the other enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers.

Desymmetrization: While not directly applicable to the synthesis from 2-bromophenol itself, desymmetrization is a powerful strategy in asymmetric synthesis. If a prochiral starting material with two identical functional groups that can be differentiated by a chiral reagent were available, it could be used to generate a chiral product. This is not the most direct route for the synthesis but represents a fundamental concept in stereoselective synthesis.

In the context of "2-Bromophenol, isoBOC," where the structure is inferred to be chiral, the primary stereochemical consideration is the control of the configuration at the newly formed stereocenter within the sec-butyloxycarbonyl group. The choice of a racemic or enantiopure reagent will dictate whether a racemic mixture or an enantiomerically enriched product is obtained.

Chemical Reactivity and Mechanistic Studies of 2 Bromophenol, Isoboc

Reactions at the Aryl Bromine Center of 2-Bromophenol (B46759), isoBOC

The carbon-bromine bond in 2-Bromophenol, isoBOC is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures from simpler precursors. The palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are particularly prominent. youtube.com

These reactions typically follow a catalytic cycle involving a low-valent transition metal, most commonly palladium or nickel. The general mechanism consists of three key steps: oxidative addition of the aryl bromide to the metal center, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyonedalabs.com The specific nature of the coupling partners and catalysts defines the numerous named reactions within this class.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.gov For a substrate like 2-Bromophenol, isoBOC, the Suzuki-Miyaura coupling provides an effective route to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents at the bromine position.

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. yonedalabs.com A crucial step is the activation of the organoboron species by a base, which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center. organic-chemistry.org The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org A variety of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed complexes, can be used in combination with phosphine (B1218219) ligands like P(t-Bu)₃ or PCy₃ to achieve high efficiency, often at room temperature for reactive halides. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides No specific examples for 2-Bromophenol, isoBOC were found in the search results. The table represents typical conditions for this reaction class.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Alkylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF | Room Temp. |

The Heck reaction (or Mizoroki-Heck reaction) couples aryl halides with alkenes using a palladium catalyst and a base, forming a substituted alkene. wikipedia.orgsynarchive.com This reaction is a cornerstone of C-C bond formation and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The process involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product. youtube.comlibretexts.org The reaction exhibits excellent trans selectivity in many cases. organic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically performed with a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of the base to form this key copper(I) acetylide species. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.org

Table 2: General Conditions for Heck and Sonogashira Couplings of Aryl Bromides No specific examples for 2-Bromophenol, isoBOC were found in the search results. The table represents typical conditions for these reaction classes.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for constructing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. chemeurope.comacsgcipr.org The choice of ligand is critical, with several "generations" of sterically hindered and electron-rich phosphine ligands developed to improve reaction scope and efficiency. wikipedia.org

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgchemeurope.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides. organic-chemistry.org

Table 3: Typical Reagents for Buchwald-Hartwig Amination of Aryl Bromides No specific examples for 2-Bromophenol, isoBOC were found in the search results. The table represents typical conditions for this reaction class.

| Amine Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Primary Alkylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Secondary Arylamine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |

The Kumada coupling (also Kumada–Tamao–Corriu coupling) creates C-C bonds by reacting an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.org It was one of the first catalytic cross-coupling methods reported and typically employs nickel or palladium catalysts with phosphine ligands. wikipedia.orgorganic-chemistry.org A key advantage is the direct use of Grignard reagents, though a limitation is their high reactivity, which reduces functional group tolerance. organic-chemistry.org The reaction has found use in the industrial-scale synthesis of complex molecules like the hypertension drug aliskiren. wikipedia.org

The Negishi coupling utilizes organozinc compounds to couple with organic halides, also catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are less reactive than their Grignard counterparts, which provides for a much higher tolerance of sensitive functional groups like esters and nitriles. nih.gov This reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt, or directly from an organic halide. organic-chemistry.org

Table 4: General Parameters for Kumada and Negishi Couplings of Aryl Bromides No specific examples for 2-Bromophenol, isoBOC were found in the search results. The table represents typical conditions for these reaction classes.

| Reaction | Organometallic Reagent | Catalyst | Solvent |

|---|---|---|---|

| Kumada | Aryl-MgBr | NiCl₂(dppe) | THF / Ether |

| Kumada | Alkyl-MgCl | Pd(PPh₃)₄ | THF |

| Negishi | Aryl-ZnCl | Pd(OAc)₂ / CPhos | THF |

Copper-mediated coupling reactions are among the oldest cross-coupling methods, with the Ullmann reaction being a classic example for forming biaryl compounds from aryl halides. acs.org While traditional Ullmann conditions often required harsh conditions and stoichiometric amounts of copper, modern advancements have led to the development of milder, catalytic systems.

These reactions are particularly useful for forming carbon-heteroatom bonds. For instance, copper-catalyzed systems can be used for C-O coupling between aryl bromides and alcohols or phenols, providing an alternative to palladium-catalyzed methods. rsc.org Mechanistic studies on some copper-catalyzed C-O coupling reactions suggest the involvement of Cu(I) and Cu(II) species and potential single electron transfer (SET) pathways. rsc.org The choice of ligand, base, and solvent is crucial for achieving high efficiency in these transformations. acs.org

Table 5: Representative Conditions for Copper-Catalyzed Coupling of Aryl Bromides No specific examples for 2-Bromophenol, isoBOC were found in the search results. The table represents typical conditions for this reaction class.

| Coupling Partner | Copper Source | Ligand | Base | Solvent |

|---|---|---|---|---|

| Phenol (B47542) | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene |

| Aliphatic Diol | CuCl₂ | (none) | K₂CO₃ | (Diol as solvent) |

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic reagents from aryl halides is a cornerstone of carbon-carbon bond formation in organic synthesis masterorganicchemistry.comumkc.edumsu.edu. However, the generation of Grignard or organolithium reagents from 2-bromophenyl isobutyl carbonate is complicated by the presence of the electrophilic carbonate group.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent umkc.edulibretexts.org. For 2-bromophenyl isobutyl carbonate, this would involve the insertion of magnesium into the carbon-bromine bond. While technically feasible, the resulting Grignard reagent (2-(isobutoxycarbonyloxy)phenylmagnesium bromide) would be highly reactive and likely unstable in its own reaction medium. Grignard reagents are potent nucleophiles and strong bases; they are known to react with carbonyl compounds, including esters and carbonates masterorganicchemistry.commasterorganicchemistry.com. Therefore, the newly formed organometallic center could potentially attack the carbonyl carbon of another molecule of the starting material or undergo intramolecular decomposition, leading to a complex mixture of products. The stability of protecting groups is a critical consideration, and while some, like dimethylthiocarbamate (DMTC), are stable to Grignard reagents, standard carbonate esters are generally not harvard.edu.

Organolithium Reagents: The formation of an organolithium species from 2-bromophenyl isobutyl carbonate would typically be attempted via lithium-halogen exchange at low temperatures wikipedia.orgharvard.eduethz.ch. This reaction is often very fast, which can sometimes allow it to proceed in the presence of sensitive functional groups harvard.eduethz.ch. The reaction would involve treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium.

The general scheme for lithium-halogen exchange is: Ar-Br + R-Li ⇌ Ar-Li + R-Br

This equilibrium is driven by the formation of the more stable organolithium species harvard.edu. However, like Grignard reagents, organolithiums are strong nucleophiles that react readily with esters and carbonates harvard.edu. The carbonate group in 2-bromophenyl isobutyl carbonate would be susceptible to nucleophilic attack by the alkyllithium reagent or the newly formed aryllithium, making the clean formation of 2-(isobutoxycarbonyloxy)phenyllithium challenging. Success would depend heavily on kinetic factors, such as performing the exchange at extremely low temperatures (e.g., -78 °C or lower) to favor the faster lithium-halogen exchange over the competing nucleophilic attack on the carbonate.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring wikipedia.org. This reaction is distinct from SN1 and SN2 mechanisms and typically requires specific conditions to proceed masterorganicchemistry.comlumenlearning.com. The generally accepted mechanism is a two-step addition-elimination process lumenlearning.comfishersci.it.

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex lumenlearning.com. This step is typically the rate-determining step masterorganicchemistry.com.

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group wikipedia.orglumenlearning.com. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance wikipedia.orgfishersci.it. Common activating groups include nitro (–NO₂), cyano (–CN), and acyl (–COR) groups wikipedia.org.

Reactivity Profile and Stability of the isoBOC Protecting Group

The isobutyloxycarbonyl (isoBOC) group serves as a protective moiety for the phenolic hydroxyl group. Its reactivity profile is similar to the more common tert-butoxycarbonyl (Boc) group, which is widely used for protecting amines fiveable.me. Protecting groups are essential in multi-step synthesis to prevent a functional group from reacting under certain conditions wikipedia.org.

The isoBOC group, as a carbamate-type protecting group, is characterized by its general stability under a range of conditions, which makes it synthetically useful. It is typically stable under:

Basic conditions: It is resistant to hydrolysis by aqueous bases.

Nucleophilic attack: It can withstand many common nucleophiles.

Hydrogenolysis: It is stable to catalytic hydrogenation conditions used to remove other protecting groups like benzyl ethers.

Conversely, the primary lability of the isoBOC group is its susceptibility to cleavage under acidic conditions researchgate.net. This differential stability allows for its selective removal in the presence of other acid-stable protecting groups, a concept known as an orthogonal protection strategy.

Deprotection Strategies for the isoBOC Group

The removal, or deprotection, of the isoBOC group is a critical step to liberate the free phenol. This can be accomplished through several methods, primarily involving acid-mediated cleavage, though other strategies can be employed under specific conditions.

Acid-mediated cleavage is the most common and efficient method for deprotecting Boc and related carbonate groups researchgate.netyoutube.com. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol researchgate.netresearchgate.net.

The generally accepted mechanism proceeds in several steps commonorganicchemistry.com:

Protonation: The carbonyl oxygen of the carbonate is protonated by the acid, which activates the group.

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the alkyl-oxygen bond. This results in the formation of a carbamic acid derivative and a stable carbocation (an isobutyl cation or its rearranged products).

Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free phenol.

Cation Quenching: The liberated isobutyl cation can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially polymerize commonorganicchemistry.com. The formation of gaseous byproducts means these reactions should not be performed in a closed system commonorganicchemistry.com.

Kinetic studies on N-Boc deprotection have shown that the reaction rate can have a second-order dependence on the concentration of acids like HCl, while the dependence on TFA concentration can be more complex researchgate.netnih.gov.

Table 1: Common Reagents for Acid-Mediated isoBOC Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ | Common, volatile, and effective. |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | Non-volatile, provides the product as a salt if basic groups are present. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in protic solvents | Strong, non-volatile acid. |

| Methane (B114726) Sulfonic Acid (CH₃SO₃H) | Used similarly to H₂SO₄ | Strong organic acid. |

While the isoBOC group is generally considered stable to basic conditions, hydrolysis can be forced under more stringent conditions, such as with strong bases like sodium hydroxide rsc.org. The hydrolysis of aryl carbonates and esters under basic conditions has been studied acs.orgacs.orgnih.gov.

The mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbonate group. This forms a tetrahedral intermediate which then collapses, cleaving the aryl-oxygen bond to release the phenoxide and an isobutyl carbonate species. The phenoxide is then protonated during aqueous workup to yield the free phenol. The rate of hydrolysis is influenced by the nature of the substituents on the aromatic ring rsc.org. The process is generally much slower and requires harsher conditions (e.g., elevated temperatures, high concentration of base) compared to acid-mediated cleavage.

Thermal cleavage of carbonate groups is another potential deprotection strategy, although it is less common than acidolysis. The thermal stability of a carbonate is dependent on its structure. Studies on the thermal degradation of poly(isobutyl methacrylate) and poly(bisphenol A carbonate) show that decomposition can occur at elevated temperatures researchgate.netnih.gov. For poly(bisphenol A carbonate), thermal decomposition leads to the formation of bisphenol A, indicating cleavage of the carbonate linkage nih.gov. The process can be influenced by the presence of oxygen, which may lower the required decomposition temperature nih.gov.

For a small molecule like 2-bromophenyl isobutyl carbonate, thermal deprotection would likely involve heating the compound, either neat or in a high-boiling solvent, to a temperature sufficient to induce decarboxylation. The mechanism may proceed through a concerted or stepwise pathway, leading to the formation of 2-bromophenol, carbon dioxide, and isobutylene. This method is often less selective than chemical methods and may require high temperatures that could lead to side reactions or decomposition of the desired product.

Table 2: Summary of Deprotection Strategies for the isoBOC Group

| Strategy | Reagents/Conditions | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Mediated Cleavage | TFA, HCl, H₂SO₄ | Protonation, C-O cleavage, Decarboxylation | Fast, efficient, mild conditions | Requires handling of corrosive acids; sensitive to other acid-labile groups |

| Base-Catalyzed Hydrolysis | NaOH, KOH; Heat | Nucleophilic acyl substitution | Orthogonal to acid-labile groups | Requires harsh conditions (heat, strong base); slower reaction |

| Thermal Decarboxylation | High Temperature | Pericyclic elimination or radical pathway | Reagent-free | High temperatures may cause side reactions; low selectivity |

Kinetic and Thermodynamic Investigations of Key Transformations

Kinetic and thermodynamic studies are essential for understanding the reactivity and stability of chemical compounds and for optimizing reaction conditions. For 2-bromophenol protected with an isoBOC group, such investigations would provide valuable data on the rates and energy changes associated with its formation and cleavage.

Kinetic studies would focus on the rate of deprotection of the isoBOC group under various conditions (e.g., different acids, temperatures, and solvents). This information is critical for controlling the reaction and achieving selective transformations. For instance, understanding the kinetics would allow for conditions to be tailored to remove the isoBOC group without affecting other sensitive functionalities. A study on the kinetics of N-Boc cleavage has shown a second-order dependence on acid concentration, a phenomenon that could potentially be relevant to the deprotection of O-isoBOC groups. researchgate.net

Thermodynamic investigations would provide insights into the stability of the isoBOC-protected 2-bromophenol and the position of equilibrium in deprotection reactions. This data is crucial for predicting the feasibility of a reaction and understanding the relative stability of reactants and products.

Despite the importance of such data, a thorough review of the available scientific literature revealed no specific kinetic or thermodynamic investigations for the deprotection of 2-bromophenol, isobutyloxycarbonyl. While general principles of reaction kinetics and thermodynamics would apply, experimentally determined rate constants, activation energies, and thermodynamic parameters for this specific transformation are not documented in the searched sources.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs, including the identification of any transient intermediates. For the deprotection of 2-bromophenol, isobutyloxycarbonyl, the mechanism would likely be analogous to that of other acid-labile carbonate protecting groups.

It is proposed that the acid-catalyzed deprotection of an isoBOC-protected phenol would proceed through the following general steps:

Protonation of the carbonyl oxygen of the isoBOC group.

Cleavage of the carbon-oxygen bond to form the more stable isobutyl cation and a carbamic acid intermediate.

Decarboxylation of the unstable carbamic acid to release carbon dioxide and the deprotected phenol.

The stability of the resulting isobutyl cation would be a driving force for this reaction. The presence of electron-withdrawing or -donating groups on the phenyl ring could influence the rate of this reaction by affecting the electron density on the phenolic oxygen.

Applications of 2 Bromophenol, Isoboc in Complex Organic Synthesis

Utility as a Synthon for Substituted Phenols and Biphenyls

The strategic placement of the bromo and hydroxyl groups makes 2-bromophenol (B46759) an ideal synthon for the programmed synthesis of highly substituted aromatic compounds.

Substituted Phenols: The presence of the bromine atom on the phenolic ring allows for its participation in various cross-coupling reactions, enabling the introduction of diverse substituents. A notable application involves the use of bromophenols in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. arborpharmchem.com By generating bromophenols and subsequently coupling them with different boronic acids, a wide range of arylated phenols can be produced. arborpharmchem.com This stepwise functionalization highlights the role of the bromophenol unit as a scaffold for building molecular complexity.

Furthermore, novel methods have been developed for the synthesis of substituted 2-bromophenols themselves, for instance, through the reaction of substituted cyclohexanones with diethyl dibromomalonate, which proceeds through an efficient series of HBr eliminations. organic-chemistry.org

Biphenyls and Diaryl Ethers: 2-Bromophenol is a key precursor for biphenyls and related diaryl structures, which are prevalent in pharmaceuticals and liquid crystals. nih.gov The Suzuki-Miyaura reaction is a primary method for this transformation. In this reaction, the C-Br bond of 2-bromophenol is selectively coupled with an arylboronic acid in the presence of a palladium catalyst to form a new C-C bond, yielding a biphenyl (B1667301) derivative. nih.govresearchgate.net

A study demonstrated the synthesis of various 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives in moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the regioselective functionalization of polyhalogenated phenols. nih.gov Another approach utilized a chromium-based metal-organic framework, MIL-101(Cr), as an efficient catalyst for synthesizing biphenyl diols from bromophenols. 20.210.105

Table 1: Examples of Coupling Reactions Involving Bromophenol Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-4-chlorophenol derivative | Various Phenylboronic Acids | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Substituted Biphenyls | nih.gov |

| 4-Bromophenol | - (Self-coupling) | MIL-101(Cr) | [1,1′-Biphenyl]-4,4′-diol | 20.210.105 |

| o-Bromophenol | Alkyne | MeMgBr, [PdCl₂(PPh₃)₂] | o-Alkynylphenolate (Biphenyl Precursor) | 20.210.105 |

Role as a Key Building Block in Natural Product Synthesis

The bromophenol structural motif is frequently encountered in a variety of natural products, particularly those isolated from marine organisms. nih.govmdpi.com 2-Bromophenol itself has been identified as a marine metabolite, for example, in the green algae Ulva lactuca. nih.gov The prevalence of this scaffold in nature underscores the importance of 2-bromophenol as a fundamental building block for the total synthesis and derivatization of these biologically active compounds.

Many naturally occurring bromophenols isolated from marine sources like algae, sponges, and corals exhibit significant biological activities, including anticancer properties. mdpi.com Consequently, synthetic chemists utilize 2-bromophenol and its derivatives as starting materials to construct these complex natural targets and to create novel analogues with potentially enhanced or new therapeutic properties. The synthesis of new diaryl methanes from bromophenol precursors is one such strategy aimed at developing new bioactive molecules. mdpi.com

Application in the Synthesis of Pharmaceutical Intermediates and Advanced Materials

The dual reactivity of 2-bromophenol makes it a valuable precursor in the synthesis of intermediates for both the pharmaceutical and advanced materials sectors. chemicalbull.comchemiis.com

Pharmaceutical Intermediates: 2-Bromophenol serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. chemicalbull.comnordmann.globalcphi-online.com For instance, it is a starting material for antihistamine drugs like Oxatomide. cphi-online.com Its phenolic hydroxyl group can act as a nucleophile, as seen in the synthesis of an epoxy bromopropane intermediate for the drug tamoxifen. arborpharmchem.com

Furthermore, derivatives of 2-bromophenol have shown significant potential as therapeutic agents themselves. Novel bromophenol compounds synthesized with diaryl methane (B114726) structures have demonstrated potent inhibitory effects against key metabolic enzymes like carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). mdpi.com This suggests their potential application in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. mdpi.com

Table 2: Bioactivity of Synthesized Bromophenol Derivatives

| Target Enzyme | Inhibition Range (Kᵢ) of Novel Bromophenols | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 to 25.67 ± 4.58 nM | Glaucoma, Epilepsy | mdpi.com |

| Human Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 to 15.05 ± 1.07 nM | Glaucoma, Epilepsy | mdpi.com |

| Acetylcholinesterase (AChE) | 6.54 ± 1.03 to 24.86 ± 5.30 nM | Alzheimer's Disease | mdpi.com |

Advanced Materials: In materials science, 2-bromophenol is used to construct complex organic molecules with specific electronic and optical properties. A significant application is its use in the preparation of anti-benzofurobenzofuran diimides. sigmaaldrich.comfishersci.casigmaaldrich.comottokemi.com These types of molecules are of interest for their potential use in organic electronics as semiconductors or dyes.

Cascade Reactions and Multicomponent Reactions Involving 2-Bromophenol

The pursuit of efficiency and atom economy in organic synthesis has led to the development of cascade and multicomponent reactions. 2-Bromophenol, with its two distinct reactive sites, is an excellent candidate for such processes.

Cascade Reactions: A cascade reaction, or tandem reaction, involves two or more sequential transformations within a single synthetic operation, where the product of one step becomes the substrate for the next. The structure of 2-bromophenol is well-suited for initiating such sequences. For example, a derivative of 2-bromophenol was used to synthesize a naphthalene (B1677914) derivative via a palladium-catalyzed cascade reaction involving carbopalladation followed by a C-H activation. academie-sciences.fr In another powerful example, phenols react with bromoalkynes in a one-pot process that first generates a (Z)-2-bromovinyl phenyl ether, which then undergoes a palladium-catalyzed intramolecular cyclization via C-H bond functionalization to produce substituted benzo[b]furans in good yields. 20.210.105

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates structural features from each component. This strategy is highly valued for its efficiency and ability to rapidly generate molecular diversity. The functional groups of 2-bromophenol allow it to participate in MCRs. For instance, palladium-catalyzed three-component couplings of an aryl halide (like 2-bromophenol), an isocyanide, and an aminophenol can efficiently produce benzoxazoles. organic-chemistry.org Similarly, copper-catalyzed one-pot MCRs have been developed that couple phenols, amides, and aryl halides, demonstrating the feasibility of incorporating phenolic structures into these complex reactions. acs.orgacs.org The ability of the aryl bromide portion to participate in Pd or Cu-catalyzed steps and the phenol (B47542) to act as a nucleophile makes 2-bromophenol a promising substrate for the discovery of new MCRs. rug.nlfrontiersin.org

Advanced Analytical and Spectroscopic Characterization of 2 Bromophenol, Isoboc

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Bromophenol (B46759), isoBOC (tert-butyl (2-bromophenyl) carbonate), HRMS provides an exact mass measurement, which is then used to calculate the elemental composition.

The molecular formula of 2-Bromophenol, isoBOC is C₁₁H₁₃BrO₃. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. The HRMS spectrum would exhibit two peaks of nearly equal intensity separated by 2 Da.

Expected HRMS Data for C₁₁H₁₃BrO₃:

[M]⁺ (with ⁷⁹Br): Calculated exact mass of 288.0048 amu

[M+2]⁺ (with ⁸¹Br): Calculated exact mass of 290.0027 amu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. The tert-butoxycarbonyl (BOC) group is known for its characteristic fragmentation pathways. Key fragmentation patterns for 2-Bromophenol, isoBOC would include:

Loss of a tert-butyl radical: [M - C₄H₉]⁺, leading to a fragment at m/z 231/233.

Loss of isobutene: [M - C₄H₈]⁺, resulting from a McLafferty-type rearrangement, gives a fragment at m/z 232/234.

Subsequent loss of carbon dioxide: The [M - C₄H₈]⁺ fragment can further lose CO₂, leading to the ion of the parent 2-bromophenol at m/z 172/174. nih.gov

Formation of the tert-butyl cation: A peak at m/z 57, corresponding to [C₄H₉]⁺, is a hallmark of BOC-protected compounds.

The fragmentation of the 2-bromophenol ion itself would yield peaks corresponding to the loss of CO and Br. nih.gov These distinct fragmentation patterns, combined with the precise mass measurements from HRMS, allow for the unambiguous confirmation of the structure of 2-Bromophenol, isoBOC.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For 2-Bromophenol, isoBOC, a combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

In ¹H NMR, the spectrum would show a distinct singlet for the nine equivalent protons of the tert-butyl group, expected to appear in the upfield region (around 1.5 ppm). The four protons on the aromatic ring would appear as complex multiplets in the downfield region (7.0-7.8 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the bromine atom and the carbonate group.

In ¹³C NMR, all 11 carbon atoms would be distinguishable. The BOC group would produce signals for the three equivalent methyl carbons (~28 ppm), the quaternary carbon (~84 ppm), and the carbonyl carbon (~151 ppm). The six aromatic carbons would appear between ~115 and ~152 ppm, with the carbon attached to the bromine (C2) and the carbon attached to the oxygen (C1) being identifiable by their chemical shifts and lack of a directly attached proton in a DEPT experiment. Published data for the parent 2-bromophenol can serve as a reference for assigning the aromatic signals. chemicalbook.comspectrabase.com

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| -C(CH₃)₃ | - | ~84 |

| C=O | - | ~151 |

| C1 | - | ~148 |

| C2 | - | ~116 |

| C3 | ~7.4 (d) | ~129 |

| C4 | ~7.2 (t) | ~125 |

| C5 | ~7.5 (t) | ~134 |

| C6 | ~7.7 (d) | ~122 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. huji.ac.il

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Bromophenol, isoBOC, it would show correlations between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6), confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the tert-butyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by showing longer-range (2-3 bond) ¹H-¹³C correlations. sdsu.eduprinceton.edu Crucial HMBC correlations would include:

From the tert-butyl protons to the quaternary and carbonyl carbons of the BOC group.

From the aromatic proton H6 to the carbonyl carbon and the C1 carbon, confirming the connectivity of the carbonate group to the phenyl ring.

From aromatic protons to neighboring carbons, which helps to unambiguously assign the ¹³C signals of the aromatic ring.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's 3D structure and preferred conformation. princeton.eduresearchgate.net A potential NOE between the tert-butyl protons and the H6 proton on the aromatic ring could provide information about the rotational orientation around the ester linkage.

Solid-State NMR Studies

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) characterizes the compound in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism, molecular packing, and dynamics in the solid state. dtic.mil

For 2-Bromophenol, isoBOC, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary ssNMR experiment. It provides high-resolution ¹³C spectra of the solid material. rsc.org Any differences in chemical shifts compared to the solution-state spectrum can be attributed to intermolecular packing effects. rsc.orgpsu.edu If the compound crystallizes in multiple forms (polymorphs), each form would give a distinct ssNMR spectrum. Furthermore, techniques like deuterium (B1214612) NMR on isotopically labeled samples could be used to probe the dynamics of the tert-butyl group or the phenyl ring in the solid state. sfasu.edu

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, yielding a precise 3D model of the molecule. This technique determines absolute stereochemistry (if applicable), bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While 2-Bromophenol, isoBOC is achiral, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. The analysis would reveal:

The precise geometry of the phenyl ring and the carbonate group.

The C-Br, C-O, and C=O bond lengths and the C-O-C bond angle of the carbonate linkage.

The conformation of the molecule in the solid state, including the torsion angles that define the orientation of the BOC group relative to the aromatic ring.

The arrangement of molecules in the crystal lattice, highlighting any intermolecular interactions such as van der Waals forces or π-stacking.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. tandfonline.comresearchgate.net These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Bromophenol, isoBOC would be dominated by a very strong absorption band for the carbonate carbonyl (C=O) stretching vibration, expected around 1760-1780 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic groups, C-O stretching bands for the carbonate linkage, and C=C stretching bands for the aromatic ring. okstate.edu The broad O-H stretching band characteristic of the parent phenol (B47542) (around 3200-3600 cm⁻¹) would be conspicuously absent, confirming the successful protection of the hydroxyl group. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and non-polar bonds. bruker.com It would clearly show the aromatic C=C stretching vibrations and the symmetric breathing mode of the phenyl ring. The C-Br stretching vibration would also be observable in the low-frequency region. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H (BOC) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1760 - 1780 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretching | 1150 - 1250 | Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing 2-Bromophenol, isoBOC. sielc.com Due to the non-polar BOC group and the phenyl ring, the compound would be well-retained on a C8 or C18 column using a mobile phase such as a gradient of acetonitrile (B52724) and water. sielc.comnih.govmdpi.com Detection is typically achieved using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~270-280 nm). The method can be used to determine the purity of the final product by quantifying the area of the main peak relative to any impurity peaks. It is also invaluable for monitoring the protection reaction of 2-bromophenol, where the disappearance of the starting material and the appearance of the more retained product can be tracked over time. ottokemi.com

Gas Chromatography (GC): Gas chromatography is suitable for analyzing volatile and thermally stable compounds. While phenols often require derivatization to improve their chromatographic behavior, the BOC-protected 2-bromophenol is more volatile and less polar than its parent phenol, making it amenable to direct GC analysis. psu.edu A non-polar capillary column (e.g., HP-5MS) would be used to separate the compound from any volatile impurities. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously, making it a powerful tool for confirming the identity of the product and detecting any byproducts. nih.gov

Theoretical and Computational Investigations of 2 Bromophenol, Isoboc

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering a window into their intrinsic stability and reactivity.

Density Functional Theory (DFT) Studies of Bond Energies and Charge Distribution

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For compounds like 2-bromophenol (B46759), isoBOC, DFT can predict key properties such as bond energies and the distribution of electronic charge.

Studies on a complete series of bromophenols using DFT at the B3LYP/6-311G++(d,p) level have shown that the molecular structures and properties are significantly influenced by intramolecular interactions. nih.gov For 2-bromophenol, an intramolecular hydrogen bond between the phenolic hydrogen and the ortho-bromine atom is a key feature. nih.gov Upon introduction of the isoBOC protecting group, this hydrogen bond is replaced by the bulky carbonate functional group.

The electronic nature of the substituents on the phenol (B47542) ring dictates the charge distribution. The bromine atom, being electronegative, withdraws electron density from the aromatic ring through the inductive effect. The isoBOC group, containing electron-withdrawing carbonyl and ether-like oxygens, will also influence the charge distribution. DFT calculations on substituted phenols have demonstrated that electron-withdrawing groups tend to increase the positive charge on the phenolic oxygen and the ipso-carbon atom. researchgate.net

Table 1: Predicted Bond Lengths and Mulliken Atomic Charges for a Model System (BOC-Protected Phenol) based on DFT Calculations

| Parameter | Bond/Atom | Predicted Value |

| Bond Length (Å) | C-O (phenolic) | 1.39 |

| O-C (carbonyl) | 1.35 | |

| C=O (carbonyl) | 1.20 | |

| C-Br | 1.90 | |

| Mulliken Charge (e) | O (phenolic) | -0.60 |

| C (ipso) | +0.25 | |

| Br | -0.05 | |

| C (carbonyl) | +0.75 | |

| Note: These are representative values for a model system and would be expected to vary slightly for 2-bromophenol, isoBOC. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For halogenated phenols, MEP analysis reveals distinct electrostatic features. acs.orgiucr.org The region around the phenolic oxygen is typically negative, making it a site for electrophilic interaction. The introduction of the isoBOC group would further enhance the negative potential around the carbonyl oxygen, making it a primary site for interaction with electrophiles. The bromine atom in bromophenols can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis. acs.orgiucr.org This positive region allows for attractive interactions known as halogen bonds. acs.orgiucr.org

In 2-bromophenol, isoBOC, the MEP would likely show a strongly negative region around the carbonyl oxygen of the isoBOC group, a moderately negative region around the phenolic ether oxygen, and a region of positive potential (sigma-hole) on the bromine atom. The aromatic ring itself will have regions of negative potential above and below the plane of the ring.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into the energies of reactants, products, and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The removal of the BOC protecting group from phenols is a common synthetic transformation. Computationally, the mechanism of this deprotection can be studied by locating the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For the acid-catalyzed deprotection of a BOC-protected phenol, the reaction would likely proceed through protonation of the carbonyl oxygen, followed by the departure of isobutylene (B52900) and carbon dioxide. Transition state localization for this process would involve finding the geometry where the C-O bond of the tert-butyl group is partially broken and the new C-H bond in isobutylene is partially formed.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Kinetic and Thermodynamic Parameters from Computational Data

From the computed energies of the reactants, transition state, and products, important kinetic and thermodynamic parameters can be derived. The activation energy (ΔE‡) of the reaction, which is the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under the given conditions. For the deprotection of a BOC group, the reaction is typically thermodynamically favorable due to the formation of stable products like isobutylene and carbon dioxide.

Table 2: Representative Calculated Energy Profile for the Deprotection of a Model BOC-Protected Phenol

| Species | Relative Energy (kcal/mol) |

| Reactant (BOC-protected phenol + H+) | 0.0 |

| Transition State | +15 to +25 |

| Products (Phenol + Isobutylene + CO2 + H+) | -10 to -20 |

| Note: These values are illustrative and would depend on the specific computational method and the exact structure of the substrate. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the characterization of novel compounds.

DFT calculations are widely used to predict NMR chemical shifts. For 2-bromophenol, isoBOC, the predicted 1H and 13C NMR spectra would show characteristic signals for the aromatic protons and carbons, as well as for the isoBOC group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the bromine atom and the isoBOC group. The introduction of a BOC group on a phenol generally leads to a downfield shift of the aromatic protons. researchgate.net

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. DFT calculations on bromophenols have shown systematic trends in vibrational frequencies with increasing bromine substitution. nih.gov For 2-bromophenol, isoBOC, the calculated IR spectrum would be dominated by strong absorptions corresponding to the C=O stretching of the carbonyl group in the isoBOC moiety, typically in the range of 1750-1780 cm-1. Other characteristic vibrations would include C-O stretching, aromatic C-H stretching, and C-Br stretching. ijaemr.comresearchgate.netresearchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for a Model 2-Bromophenol, isoBOC

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (aromatic H) | δ 7.0-7.8 ppm |

| Chemical Shift (tert-butyl H) | δ 1.5 ppm | |

| 13C NMR | Chemical Shift (aromatic C) | δ 115-155 ppm |

| Chemical Shift (carbonyl C) | δ 150-155 ppm | |

| Chemical Shift (tert-butyl C) | δ 27-28 ppm | |

| IR | Vibrational Frequency (C=O stretch) | 1760 cm-1 |

| Vibrational Frequency (C-O stretch) | 1250-1280 cm-1 | |

| Note: These are predicted values and may differ from experimental results. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 2-bromophenol and its derivatives, such as 2-bromophenyl tert-butyl carbonate (hereafter referred to as 2-bromophenol, isoBOC), are governed by the interplay of steric and electronic effects. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate these aspects at an atomic level, providing detailed insights into molecular stability, preferred shapes, and structural flexibility.

Conformational Landscape of 2-Bromophenol

The conformational preferences of the parent molecule, 2-bromophenol, are primarily determined by the orientation of the hydroxyl (-OH) group relative to the bromine atom. This leads to two distinct planar conformers: cis and trans.

Cis-Conformer: In this arrangement, the hydroxyl proton is directed towards the bromine atom. This conformation is stabilized by a weak intramolecular hydrogen bond between the hydroxyl proton and the electron-rich bromine atom (O-H···Br). rsc.orgresearchgate.net Various spectroscopic and theoretical studies have confirmed that this hydrogen-bonded cis form is the most stable conformer. cdnsciencepub.comcdnsciencepub.com

Trans-Conformer: In this arrangement, the hydroxyl proton is directed away from the bromine atom. This conformer lacks the stabilizing intramolecular hydrogen bond and is therefore higher in energy.

Density functional theory (DFT) calculations have been employed to quantify the energy difference between these two isomers. The cis conformer is found to be significantly lower in energy, confirming it as the global minimum on the potential energy surface. researchgate.net

| Conformer | Dihedral Angle (Br-C-O-H) | Key Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis-2-Bromophenol | ~0° | Intramolecular H-bond (O-H···Br) | 0.00 (Reference) |

| trans-2-Bromophenol | 180° | Steric/Dipole Repulsion | 2.20 researchgate.net |

Conformational Analysis of 2-Bromophenol, isoBOC

The introduction of the bulky tert-butoxycarbonyl (isoBOC) group in place of the hydroxyl proton fundamentally alters the conformational landscape. The cis-trans isomerism related to the hydroxyl group is eliminated. Instead, the conformational flexibility of 2-bromophenol, isoBOC is dominated by rotations around two key single bonds:

The C(aryl)—O bond, which connects the phenyl ring to the carbonate moiety.

The O—C(carbonyl) bond within the carbonate group.

While specific published research detailing the conformational analysis of 2-bromophenol, isoBOC is scarce, its behavior can be inferred from the principles of steric hindrance and electronic interactions. The primary determinant of the molecule's shape will be the minimization of steric clash between the bulky bromine atom and the even bulkier isoBOC group.

It is expected that the planar carbonate group [-O-C(=O)O-] and the phenyl ring will not be coplanar in the lowest-energy conformer. A significant twist around the C(aryl)—O bond is anticipated to move the large tert-butyl group away from the ortho-bromine atom. The conformation of the tert-butyl group itself is also critical, with its rotational position staggered to minimize interactions with the rest of the molecule.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| Br—C2—C1—O | Defines the position of the isoBOC group relative to the bromine atom | Fixed at ~0° due to substitution pattern |

| C2—C1—O—C(carbonyl) | Rotation around the aryl-oxygen bond | Expected to be significantly non-planar (not 0° or 180°) to alleviate steric hindrance between the bromine and the carbonyl/tert-butyl group |

| C1—O—C(carbonyl)—O(tert-butyl) | Rotation around the oxygen-carbonyl bond | Typically prefers a planar arrangement (s-cis or s-trans) for the carbonate ester group, but may be distorted by steric pressure |

Molecular Dynamics (MD) Simulations

An MD simulation would illustrate the constant, rapid rotation of the methyl groups on the tert-butyl moiety. It would also show the slower, larger-scale rotations around the C(aryl)—O and O—C(carbonyl) bonds, revealing the energy barriers between different rotational isomers (rotamers). These simulations, often performed in a solvent box to mimic solution-phase behavior, would capture the molecule's tumbling and translational diffusion. The trajectories from MD simulations could be used to calculate average structural properties and determine the population distribution of different conformers at a given temperature, providing a comprehensive picture of the molecule's dynamic nature. researchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives in 2 Bromophenol, Isoboc Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For derivatives like 2-Bromophenol (B46759), isoBOC, this involves developing routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. The "isoBOC" group itself, a tert-butoxycarbonyl protecting group, is often installed using isobutyl chloroformate. Research into derivatization techniques for phenols highlights methods that aim for simplicity and speed, which can be precursors to greener protocols. For instance, the two-phase isobutoxycarbonyl (isoBOC) derivatization for analyzing phenols is rapid and can be followed by solid-phase extraction, potentially reducing solvent usage compared to traditional workups. researchgate.net

Future developments in the sustainable synthesis of 2-Bromophenol, isoBOC and its derivatives are likely to focus on several key areas:

Alternative Reagents: Exploring alternatives to chloroformates for the protection step, such as using di-tert-butyl dicarbonate (B1257347) with greener catalysts.

Solvent Minimization: Employing solvent-free reaction conditions, as seen in mechanochemistry (grindstone chemistry), or using more environmentally benign solvents like water, supercritical CO2, or bio-based solvents. nih.gov

Catalytic Approaches: Designing catalytic rather than stoichiometric methods for both the synthesis of the 2-bromophenol precursor and its subsequent protection, enhancing atom economy.

Energy Efficiency: Utilizing energy-efficient activation methods like microwave irradiation or sonication to shorten reaction times and lower energy input.

Exploration of Novel Catalytic Systems for Bromophenol Derivatization

The carbon-bromine bond in 2-Bromophenol, isoBOC is a key site for functionalization, typically through metal-catalyzed cross-coupling reactions. The development of novel catalytic systems that offer higher efficiency, broader substrate scope, and improved functional group tolerance is a major research frontier.

One significant advancement is the use of palladium/norbornene cooperative catalysis, which enables the functionalization of aryl halides at the ortho position. nih.gov This strategy allows for the introduction of an electrophile at the ortho-position relative to the bromine atom, a transformation that is challenging with conventional cross-coupling methods. nih.gov Another promising area is the development of highly effective ligand platforms. For example, trisubstituted urea (B33335) ligands have been shown to be superior to traditional phosphine (B1218219) ligands in palladium-catalyzed heteroannulation reactions of 2-bromophenols with dienes to form dihydrobenzofurans. nih.gov The use of the isoBOC protecting group on the phenol (B47542) is compatible with these conditions and prevents undesired side reactions of the phenolic oxygen.

| Catalytic System | Key Features | Potential Application for 2-Bromophenol, isoBOC | Research Focus |

| Palladium/Norbornene | Cooperative catalysis enabling ortho-functionalization of aryl halides. nih.gov | Introduction of electrophiles at the C3 position. | Development of enantioselective variants and expansion of electrophile scope. nih.gov |

| Palladium/Urea Ligands | High efficiency in heteroannulation reactions; outperforms phosphine ligands. nih.gov | Convergent synthesis of functionalized dihydrobenzofurans. | Diversification of diene and bromophenol coupling partners. nih.gov |

| Iron/Nickel Paired Electrocatalysis | Utilizes earth-abundant metals for C-C bond formation via photoelectrocatalysis. nih.gov | Potential for novel C-C coupling reactions under mild conditions. | Expanding substrate scope and understanding mechanism. nih.gov |

Integration of 2-Bromophenol, isoBOC Chemistry into Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. sioc-journal.cnnoelresearchgroup.comdokumen.pub The integration of 2-Bromophenol, isoBOC chemistry into flow systems is a promising frontier for enabling challenging or hazardous reactions on a larger scale.

For example, many palladium-catalyzed cross-coupling reactions are exothermic and require careful temperature control, which is inherently better managed in a flow reactor. dokumen.pub Furthermore, reactions involving unstable intermediates or reagents can be performed more safely in flow, where small volumes are continuously reacting. noelresearchgroup.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. vapourtec.com An automated system could be programmed to explore a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) for the derivatization of 2-Bromophenol, isoBOC, rapidly identifying optimal protocols for synthesizing novel compounds for materials or pharmaceutical research. nih.govvapourtec.com

Applications in Supramolecular Chemistry and Advanced Functional Materials

2-Bromophenol, isoBOC is an attractive building block for the synthesis of advanced functional materials and supramolecular assemblies. The molecule possesses distinct reactive sites that can be sequentially or orthogonally functionalized.

Cross-Coupling: The aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of larger conjugated systems, such as oligomers and polymers, with potential applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)).

Deprotection and Functionalization: Following the modification of the bromide position, the isoBOC group can be readily removed to reveal the phenol. This hydroxyl group can then be used as a hydrogen-bond donor in supramolecular assemblies, as a nucleophile for further derivatization, or as a coordinating site for metal ions.

The synthesis of anti-benzofurobenzofuran diimides from 2-bromophenol is an example of how this precursor can be used to create complex, rigid structures suitable for materials science. sigmaaldrich.com The strategic use of the bromo- and protected hydroxyl functionalities allows for the programmed construction of molecules with specific shapes and electronic properties, which are crucial for the development of novel sensors, catalysts, and porous materials. researchgate.net

Computational Design of Novel 2-Bromophenol, isoBOC Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. d-nb.info For 2-Bromophenol, isoBOC chemistry, computational methods offer powerful insights into reactivity and can guide the rational design of new synthetic methods.

DFT calculations have been successfully employed to study various aspects of bromophenol chemistry:

Reaction Mechanisms: Computational studies have elucidated the complex mechanisms of bromophenol pyrolysis and the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). acs.orgmurdoch.edu.au These studies model the energetics of different reaction pathways, identifying the most likely routes to product formation.

Catalyst-Substrate Interactions: DFT has been used to understand the binding properties of ligands in catalytic systems. For instance, calculations revealed why trisubstituted urea ligands are effective in palladium-catalyzed reactions involving bromophenols by analyzing the steric and electronic properties of the palladium-ligand complex. nih.gov

Photochemistry: The photoreaction mechanisms of 2-bromophenols have been investigated using a combination of matrix-isolation infrared spectroscopy and DFT calculations, identifying the structures of transient intermediates. consensus.app

Future research will likely leverage these computational tools to design novel transformations for 2-Bromophenol, isoBOC. By modeling potential reaction pathways with new catalysts or reagents, chemists can screen for feasibility in silico before undertaking experimental work. beilstein-journals.org This approach can accelerate the discovery of new reactions, predict selectivity, and help in the design of catalysts with enhanced activity and specificity for this versatile building block.

| Computational Method | Application Area | Key Insights for Bromophenol Chemistry |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of pathways for pyrolysis and PBDD/F formation. acs.orgmurdoch.edu.au |

| DFT | Catalyst Design | Understanding ligand binding modes and steric/electronic effects in Pd-catalyzed reactions. nih.gov |

| DFT with Spectroscopy | Photochemistry | Identification of intermediates in the photoreactions of 2-bromophenols. consensus.app |

| Quantum Chemical Calculations | Environmental Fate | Modeling the transformation of bromophenols during water treatment processes like chlorination. sci-hub.se |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromophenol, and how do they influence experimental design?

- Answer : 2-Bromophenol has a density of 1.7±0.1 g/cm³, boiling point of 194.5±0.0 °C, and flash point of 42.2±0.0 °C . Its low melting point (5 °C) necessitates storage below room temperature to prevent liquefaction. The compound’s volatility (evident in gas-phase degradation studies ) requires sealed reactors for high-temperature experiments. These properties guide solvent selection (e.g., avoiding low-boiling-point solvents) and safety protocols for handling flammable materials.

Q. How can 2-bromophenol be synthesized and purified for use in heterocyclic chemistry?

- Answer : A validated method involves reacting 2-bromophenol with metallic lithium and selenium to generate bis(2-hydroxyphenyl)diselenide, followed by conversion to selenium triflate for electrophilic addition reactions . Purification typically employs High Performance Liquid Chromatography (HPLC) with diode array detection, as described in photodegradation studies . Recrystallization in non-polar solvents (e.g., hexane) is recommended due to the compound’s moderate solubility in organic solvents.

Q. What spectroscopic techniques are most effective for characterizing 2-bromophenol?

- Answer : UV-Vis spectroscopy (λmax ~275 nm) and HPLC coupled with mass spectrometry (LC-MS) are critical for monitoring photodegradation pathways . Nuclear Magnetic Resonance (NMR) analysis reveals discrepancies in proton assignments; computational NMR can resolve ambiguities by comparing calculated shifts (e.g., 0.7 ppm overestimation for Ha in cis isomers) with experimental data .

Advanced Research Questions

Q. How do reaction conditions affect the oxidative thermal degradation of 2-bromophenol?

- Answer : At 300–1000 °C in a fused silica reactor, 2-bromophenol degrades via homolytic C-Br bond cleavage, forming brominated radicals. Reaction time (2.0 s) and concentration (88 ppm) are critical to minimizing secondary products like dibenzofurans . Kinetic modeling should account for temperature-dependent rate constants and competing pathways (e.g., recombination vs. oxidation).

Q. What methodologies address contradictions in computational vs. experimental NMR data for 2-bromophenol derivatives?

- Answer : Discrepancies arise from fast exchange between cis/trans isomers on the NMR timescale . Advanced approaches include:

- Variable-temperature NMR to slow isomerization.

- Density Functional Theory (DFT) calculations to predict chemical shifts for static configurations.

- Dynamic NMR simulations to model exchange effects.

Reassigning aromatic proton signals (e.g., Hb/He vs. Hc/Hd) based on computational guidance improves accuracy .

Q. How can the environmental photodegradation of 2-bromophenol be modeled to predict byproduct toxicity?

- Answer : Under UV/sunlight, 2-bromophenol undergoes dehalogenation and hydroxylation, forming intermediates like 2-biphenol and quinones . Methodologies include:

- Time-resolved LC-MS to track degradation kinetics.

- Chemometric analysis (e.g., PCA) to correlate byproduct profiles with toxicity assays.

- Quantum mechanical calculations (e.g., TD-DFT) to predict reactive oxygen species (ROS) generation potential .

Q. What experimental designs minimize systematic errors in studying 2-bromophenol’s role in halogenated diselenide synthesis?

- Answer : Key considerations :

- Strict anhydrous conditions to prevent hydrolysis of intermediates.

- Controlled stoichiometry (e.g., 2:1 Se:Li ratio) to avoid over-oxidation.

- Validation of product purity via melting point analysis and <sup>77</sup>Se NMR.

- Replication of synthetic steps with alternative electrophiles (e.g., alkenes vs. alkynes) to confirm generality.

Data Interpretation & Validation

Q. How should researchers resolve contradictions between degradation studies in air vs. aqueous environments?

- Answer : Gas-phase degradation favors radical-mediated pathways (e.g., brominated dibenzofurans) , while aqueous photolysis produces hydroxylated derivatives . To reconcile

- Compare activation energies using Arrhenius plots.

- Use isotopically labeled 2-bromophenol (<sup>13</sup>C or <sup>2</sup>H) to trace reaction pathways.

- Apply solvent polarity models to extrapolate mechanisms across phases .

Q. What validation criteria ensure reliability in computational models of 2-bromophenol’s reactivity?

- Answer : Models must :

- Reproduce experimental NMR shifts within ±0.3 ppm for protons and ±5 ppm for <sup>13</sup>C.

- Include solvent effects (e.g., PCM for aqueous systems).

- Benchmark against high-level ab initio methods (e.g., CCSD(T)) for transition states.

- Disclose convergence thresholds (e.g., SCF energy <1×10<sup>−6</sup> Hartree).

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Density (25 °C) | 1.7±0.1 g/cm³ | |

| Boiling Point | 194.5±0.0 °C | |

| Photodegradation Half-life | ~4 h (UV, 254 nm) | |

| NMR Shift Discrepancy (Ha) | +0.7 ppm (cis), −0.4 ppm (trans) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.